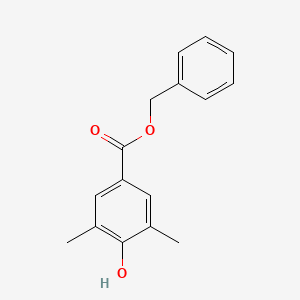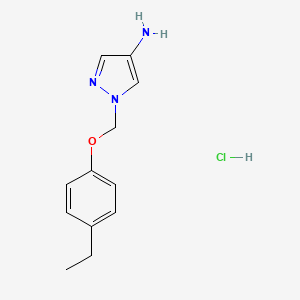![molecular formula C28H28ClN3O5S B2562002 N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 866013-64-1](/img/no-structure.png)
N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C28H28ClN3O5S and its molecular weight is 554.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of complex pyrimidine derivatives, such as the one , often involves multistep chemical reactions that result in heterocyclic compounds with potential biological activities. These compounds are synthesized through reactions involving key intermediates like ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and are reacted with carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives (E. A. Bakhite et al., 2005) sourcesourcesource. The compound may follow similar synthetic pathways or serve as an intermediate or final product in the synthesis of novel pharmaceuticals.
Antiproliferative and Anticancer Activity
Derivatives of thieno[3,2-d]pyrimidin, similar to the compound , have shown promising anticancer activities. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibits marked inhibition against the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, displaying potential as an anticancer agent (Pei Huang et al., 2020) source. This suggests that the compound may also have similar antiproliferative effects due to its structural similarities.
Antibacterial and Antifungal Properties
Pyrimidine derivatives have been explored for their antibacterial and antifungal properties. For example, a series of 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines showed high in vitro activity against anaerobic organisms, equal to or better than metronidazole in several cases, indicating their potential as antibacterial agents (B. Roth et al., 1989) source. While the specific antibacterial or antifungal activity of N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is not directly reported, its structural features suggest a potential for similar biological activities.
Nonlinear Optical Properties
Compounds with complex heterocyclic structures have been studied for their nonlinear optical properties due to their potential applications in materials science. Although there is no direct reference to the nonlinear optical properties of this compound, related studies on heterocyclic compounds indicate the potential of such molecules in the development of non-linear optical materials (M. Shahid et al., 2018) source.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves the condensation of 2-chlorobenzylamine with 5-formyl-2-methoxybenzylmalonic acid followed by cyclization with thionyl chloride and ammonium acetate to form the thieno[3,2-d]pyrimidine ring. The resulting intermediate is then reacted with hexanoyl chloride to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "5-formyl-2-methoxybenzylmalonic acid", "thionyl chloride", "ammonium acetate", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 5-formyl-2-methoxybenzylmalonic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate carboxylic acid.", "Step 2: Cyclization of the intermediate carboxylic acid with thionyl chloride and ammonium acetate to form the thieno[3,2-d]pyrimidine ring.", "Step 3: Reaction of the resulting intermediate with hexanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide." ] } | |
CAS-Nummer |
866013-64-1 |
Molekularformel |
C28H28ClN3O5S |
Molekulargewicht |
554.06 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H28ClN3O5S/c1-37-24-11-10-19(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-6-2-3-9-25(34)30-16-20-7-4-5-8-22(20)29/h4-5,7-8,10-12,14-15,18H,2-3,6,9,13,16-17H2,1H3,(H,30,34) |
InChI-Schlüssel |
RJIWFUHBBQERLQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2561920.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2561922.png)
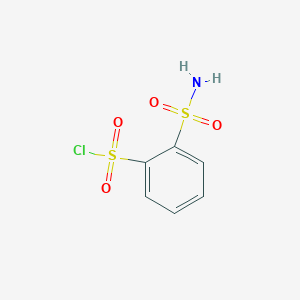
![5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2561925.png)
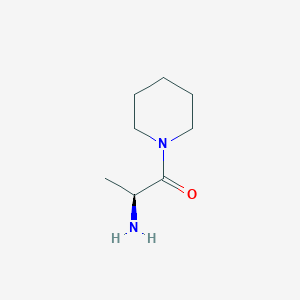
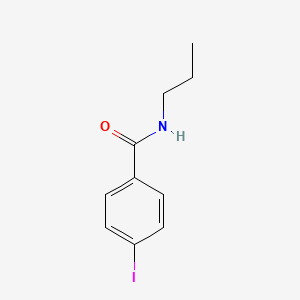

![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2561930.png)
